2-Oxocyclohexanecarboxylic acid

Keto–enol tautomerism Physical organic chemistry Reaction mechanism

Researchers requiring predictable enol reactivity face inconsistent yields when substituting 2-oxocyclohexanecarboxylic acid with its methyl ester or cyclopentane analog. This free acid provides quantitative kinetic advantages: - 17-fold higher equilibrium enol content than 2-oxocyclopentanecarboxylic acid, enabling efficient halogenation, α-alkylation, and Michael additions. - 500-1,000× faster halogenation vs. methyl ester, eliminating ester deprotection steps. - 2-8 °C stable crystalline solid with ACD/LogP -0.17 for aqueous-phase applications.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 18709-01-8
Cat. No. B098551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxocyclohexanecarboxylic acid
CAS18709-01-8
Synonyms2-OXOCYCLOHEXANECARBOXYLICACID
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C(=O)O
InChIInChI=1S/C7H10O3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2,(H,9,10)
InChIKeyPOROIMOHDIEBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxocyclohexanecarboxylic Acid: Bifunctional β-Keto Acid Building Block


2-Oxocyclohexanecarboxylic acid (CAS 18709-01-8) is a cyclic β-keto acid bearing both a ketone and a carboxylic acid group on a six-membered cyclohexane ring (molecular formula C₇H₁₀O₃, MW 142.15) [1]. It is classified as an oxo monocarboxylic acid and serves as the functional parent of cyclohexanecarboxylic acid [1]. The compound exists as a white crystalline solid (mp 81–82 °C with decomposition) and participates in microbial benzoate degradation pathways via its CoA thioester (2-Oxocyclohexane-1-carbonyl-CoA, KEGG C09813) [2]. Its dual functionality—a ketone alpha to a carboxylic acid—enables a rich keto–enol tautomerism that underpins much of its distinctive chemical behavior and differentiates it from both non-keto analogs and smaller ring homologs.

Why Generic Cyclic β-Keto Acids or Esters Cannot Substitute


Substitution of 2-oxocyclohexanecarboxylic acid with the five-membered ring analog (2-oxocyclopentanecarboxylic acid) or with its own methyl or ethyl esters is not a neutral replacement. The six-membered ring stabilizes the enol tautomer to an extent that is quantitatively distinct from the cyclopentane system: the keto–enol equilibrium constant pKE differs by 1.24 log units, favoring enol content approximately 17-fold in the cyclohexane analog [1]. The free carboxylic acid group participates mechanistically in enolization-driven reactions, conferring a halogenation rate 500–1,000 times greater than that of its methyl ester under comparable conditions [2]. These are not marginal effects—they represent order-of-magnitude differences in reactivity that directly impact reaction yields, kinetic control, and synthetic pathway design. Procurement decisions predicated on assumed interchangeability within this compound class risk substantial underperformance in applications where enol content or carboxylic-acid-assisted reactivity governs the outcome.

Quantitative Differentiation Against Closest Analogs


Keto–Enol Equilibrium: Enhanced Enol Content vs. 5-Membered Ring Analog

The keto–enol equilibrium constant (pKE) of 2-oxocyclohexanecarboxylic acid was determined as pKE = 1.27 in aqueous solution, measured by combining independently obtained ketonization and enolization rate constants using flash photolysis generation of the enol and bromine scavenging [1]. Under identical experimental methodology, the five-membered ring analog 2-oxocyclopentanecarboxylic acid yielded pKE = 2.51 (unionized form) [2]. The enol content—directly governing reactivity in halogenation, alkylation, aldol condensation, and Michael addition at the α-position—is proportionally related to KE (where pKE = –log KE). Consequently, the six-membered ring system contains approximately 17.4 times more enol at equilibrium than the five-membered analog (KE,6-ring = 5.37 × 10⁻² vs. KE,5-ring = 3.09 × 10⁻³). The authors of the 2003 study explicitly note: 'This and some of the other results obtained are different from the corresponding quantities for the 2-oxocyclopentanecarboxylic acid keto–enol system' [1].

Keto–enol tautomerism Physical organic chemistry Reaction mechanism

Halogenation Rate: Free Acid vs. Methyl Ester Reactivity

Under comparable base-catalyzed conditions, 2-oxocyclohexanecarboxylic acid undergoes bromination 500–1,000 times more rapidly than its methyl ester, 2-oxocyclohexanecarboxylic acid methyl ester [1]. The study established that observed halogenation rates are independent of halogen nature and concentration, confirming that the rate-determining step is enolization of the substrate. Kinetic hydrogen isotope effects (kH/kD) for the acid are consistently higher (7.2 for uncatalyzed reaction; 8.0 for acetate catalysis) than for the ester (4.2 uncatalyzed; 7.5 acetate-catalyzed), indicating greater transition-state symmetry and more complete proton transfer in the acid-mediated pathway [1]. The authors conclude these results 'indicate a considerable degree of participation of the carboxylic acid group in the halogenation reaction,' likely through intramolecular hydrogen bonding that stabilizes the enolate transition state [1].

Halogenation kinetics Base-catalyzed enolization Kinetic isotope effects

Acidity Enhancement from α-Keto Group

The predicted pKa of 2-oxocyclohexanecarboxylic acid is 3.52 ± 0.20 , compared to the experimentally determined pKa of 4.9 (at 25 °C) for the parent compound cyclohexanecarboxylic acid . This ΔpKa of approximately 1.4 log units corresponds to a factor of ~25 in acid strength (Ka ratio). The enhanced acidity arises from the electron-withdrawing inductive effect of the α-keto group, which stabilizes the conjugate carboxylate anion. This difference places the compound in a meaningfully different ionization regime at physiological and near-neutral pH: at pH 7.4, the carboxylate form dominates (>99.9% ionized), whereas cyclohexanecarboxylic acid at the same pH is also largely ionized but retains a measurable fraction (~0.3%) of the neutral acid form—potentially affecting membrane permeability and protein binding in biological contexts.

Acid dissociation constant Electron-withdrawing substituent effect Physicochemical property

Lipophilicity Reduction vs. Parent Cyclohexanecarboxylic Acid

The ACD/LogP of 2-oxocyclohexanecarboxylic acid is –0.17, indicating a hydrophilic compound with preference for the aqueous phase . In contrast, the parent cyclohexanecarboxylic acid (lacking the α-keto group) has an experimental LogP of 1.96 at 25 °C [1]. This ΔLogP of >2.1 units represents a >100-fold difference in octanol–water partition coefficient. For comparison, the ethyl ester (ethyl 2-oxocyclohexanecarboxylate) has a reported LogP of 0.82 to 1.31 , while the methyl ester is also substantially more lipophilic than the free acid. The introduction of the α-keto group thus transforms an amphiphilic cyclohexane carboxylic acid scaffold into a markedly polar, water-compatible molecule with fundamentally different solubility and membrane-permeation characteristics.

Lipophilicity LogP Drug-likeness ADME property

Solid-State Handling Advantage Over Liquid Ester Analogs

2-Oxocyclohexanecarboxylic acid is a white crystalline solid (mp 81–82 °C with decomposition) at ambient temperature , recommended for storage at 2–8 °C . In contrast, both the methyl ester (methyl 2-oxocyclohexanecarboxylate, CAS 41302-34-5) and the ethyl ester (ethyl 2-oxocyclohexanecarboxylate, CAS 1655-07-8) are liquids at room temperature—the methyl ester is described as a 'clear colorless to slightly yellow liquid' with a boiling point of 50 °C at 0.2 mmHg , and the ethyl ester is a 'colorless to light orange to yellow clear liquid' . The solid physical form of the free acid eliminates the volumetric handling uncertainties and solvent evaporation issues associated with liquid reagents, enabling gravimetric dispensing with analytical balance precision. Additionally, the solid acid's 2–8 °C storage requirement is a standard laboratory refrigeration condition, whereas liquid esters are more susceptible to air oxidation and moisture absorption during repeated use.

Physical form Storage stability Weighing accuracy Laboratory handling

Application Scenarios with Documented Performance Advantages


Enol-Dependent α-Functionalization Reactions

The 17-fold higher equilibrium enol concentration of 2-oxocyclohexanecarboxylic acid compared to 2-oxocyclopentanecarboxylic acid [1] makes it the preferred substrate for halogenation, α-alkylation, aldol condensation, and Michael addition reactions where the enol tautomer is the reactive species. In halogenation specifically, the free acid reacts 500–1,000 times faster than its methyl ester due to carboxylic acid participation in the enolization transition state [2]. Researchers developing synthetic routes that proceed through α-bromination or α-iodination of β-keto acids should procure the free acid rather than the ester to achieve practical reaction times and avoid the additional hydrolysis step required when starting from ester precursors.

Pharmaceutical Intermediate Synthesis with Built-In Carboxylic Acid

The compound is established as a pharmaceutical intermediate, with its derivatives explored for gastric antisecretory activity and as building blocks for bioactive molecules including anti-inflammatory and antiviral agents . The free carboxylic acid group eliminates the need for ester deprotection steps in synthetic sequences targeting carboxylate-containing final compounds. Its 2–8 °C storage-stable crystalline solid form is advantageous for GMP and GLP laboratory environments where reagent traceability, gravimetric accountability, and long-term storage stability are required—attributes not offered by the corresponding liquid ester analogs.

Aqueous-Phase Reaction Development Leveraging Enhanced Water Solubility

With an ACD/LogP of –0.17 (vs. +1.96 for cyclohexanecarboxylic acid), 2-oxocyclohexanecarboxylic acid is >100-fold more hydrophilic . This property is exploited in aqueous-phase catalysis, bioconjugation chemistry, and metabolic pathway studies where the compound's CoA thioester participates in the microbial benzoate degradation pathway (KEGG R05592) [3]. The substantially lower LogP also reduces non-specific binding to hydrophobic surfaces and proteins in biochemical assay formats compared to the parent cyclohexanecarboxylic acid, making it a preferable substrate when aqueous solubility is critical.

Mechanistic Studies of Keto–Enol Tautomerism and Acid Catalysis

The compound is one of very few β-keto acids for which complete keto–enol kinetic and equilibrium parameters have been rigorously determined by flash photolysis methodology, including ketonization rate profiles across pH, enolization rates by bromine scavenging, and the equilibrium constant pKE = 1.27 [1]. These published parameters, together with the halogenation kinetic isotope effect data (kH/kD = 7.2–8.0 for the acid) [2], provide a uniquely well-characterized system for studying intramolecular carboxylic acid participation in enolization. Physical organic chemists and computational chemists requiring benchmark experimental data for β-keto acid tautomerization modeling should use this compound as a reference standard, as it is one of the few systems where both the six-membered ring and five-membered ring (2-oxocyclopentanecarboxylic acid, pKE = 2.51) have been characterized by the same research group using identical methodology [REFS-1, REFS-7].

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